molecular formula C7H9ClN4O B7927559 2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-acetamide

2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-acetamide

Cat. No.: B7927559
M. Wt: 200.62 g/mol
InChI Key: DDFOUONYRBFLME-UHFFFAOYSA-N
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Description

2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-acetamide is a substituted acetamide derivative featuring a 6-chloro-pyridazin-3-ylmethyl substituent. This compound belongs to the broader class of amides, which are critical in pharmaceutical and agrochemical research due to their structural versatility and biological relevance.

Properties

IUPAC Name

2-amino-N-[(6-chloropyridazin-3-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN4O/c8-6-2-1-5(11-12-6)4-10-7(13)3-9/h1-2H,3-4,9H2,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDFOUONYRBFLME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1CNC(=O)CN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-acetamide typically involves the reaction of 6-chloro-3-pyridazinecarboxaldehyde with glycine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving heating and stirring to ensure complete reaction and high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and subjected to optimized reaction conditions. The process may include steps such as purification and crystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In the field of organic synthesis, 2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-acetamide serves as a crucial intermediate for developing more complex organic molecules. Its unique functional groups allow for various chemical reactions that can lead to the synthesis of novel compounds with potential applications in pharmaceuticals and materials science.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits notable antimicrobial activity. Research has shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

Recent investigations into the anticancer properties of this compound reveal significant inhibitory effects on cancer cell lines. For example:

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (TNBC)0.126Inhibition of cell proliferation
MCF10A (non-cancer)>20Selective toxicity towards cancer cells

The selectivity index indicates that the compound preferentially targets malignant cells over normal cells, which is crucial for minimizing side effects in therapeutic applications.

Medicinal Chemistry

Research is ongoing to explore the therapeutic potential of this compound for various diseases. Its mechanism of action involves interactions with specific molecular targets, including enzymes or receptors that modulate biological pathways relevant to disease processes.

Industrial Applications

In an industrial context, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties make it suitable for various applications in material science and chemical engineering.

Case Studies

Several case studies have documented the efficacy of this compound:

  • Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited proliferation in triple-negative breast cancer cell lines, indicating its potential as an anticancer agent.
  • Antimicrobial Efficacy : Another research effort focused on evaluating its antimicrobial properties against clinical isolates of bacteria, revealing promising results that warrant further investigation.

Mechanism of Action

The mechanism of action of 2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Compounds:

2-Amino-N-(2,2,2-trifluoroethyl)acetamide Substituent: 2,2,2-Trifluoroethyl group. Properties: The trifluoroethyl group confers high electronegativity and metabolic stability due to fluorine’s strong electron-withdrawing effect. This enhances solubility in polar solvents and resistance to enzymatic degradation. Applications: Used in agrochemicals (e.g., herbicides, fungicides) and as a precursor for fluorinated pharmaceuticals .

2-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-phenoxyethyl)acetamide Substituent: Phenoxyethyl group with a dioxoindole moiety. Properties: The phenoxyethyl group increases lipophilicity (higher LogP), favoring membrane permeability. The dioxoindole core may enable π-π stacking interactions with aromatic residues in proteins. Applications: Investigated as a research compound for kinase inhibition and neurodegenerative disease studies .

(S)-2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-N-methyl-propionamide Substituent: Similar chloropyridazinylmethyl group but with an additional N-methyl and propionamide backbone. Applications: Discontinued due to synthesis challenges or stability issues, highlighting the sensitivity of chloropyridazine derivatives to structural modifications .

Research Findings and Challenges

  • Target Compound: Limited data exist on its biological activity, but chloropyridazine analogs show promise as kinase inhibitors (e.g., targeting EGFR or VEGF receptors).
  • Comparative Stability : The trifluoroethyl analog exhibits superior shelf-life compared to chloropyridazine derivatives, which may degrade under humid conditions due to hydrolysis of the chloro group.

Biological Activity

2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-acetamide is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structural features, including an amino group, a chlorinated pyridine moiety, and an acetamide functional group, suggest potential interactions with various biological targets, leading to diverse biological activities.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 6-chloro-3-pyridinecarboxaldehyde with glycine in the presence of a catalyst such as acetic or hydrochloric acid. The reaction conditions generally require heating to approximately 80–100°C for several hours, followed by purification through recrystallization.

Molecular Formula: C8H10ClN3O
Molecular Weight: Approximately 199.64 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies indicate that it may modulate enzyme activity or receptor signaling pathways, which can lead to various physiological effects, including:

  • Inhibition of Enzyme Activity: The compound has shown potential in inhibiting specific enzymes involved in inflammatory processes.
  • Alteration of Cellular Signaling Pathways: It may affect cellular processes by interacting with signal transduction mechanisms.

Anti-inflammatory Activity

Research indicates that compounds structurally similar to this compound exhibit notable anti-inflammatory properties. For example, studies have reported that derivatives with similar functional groups can significantly suppress COX-2 activity, a key enzyme in inflammation. The IC50 values for related compounds have been reported as low as 0.04 μM, suggesting strong anti-inflammatory potential .

Antimicrobial Properties

The compound is also being investigated for its antimicrobial properties. Initial findings suggest that it may possess activity against various bacterial strains, indicating therapeutic potential in treating infections. The structure-activity relationship (SAR) indicates that the presence of halogen substituents enhances antimicrobial efficacy.

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. Compounds with similar structures have been shown to induce apoptosis in cancer cells and inhibit tumor growth in vitro. Further research is required to elucidate the specific mechanisms involved .

Case Studies and Research Findings

Study Findings
Study on COX-2 InhibitionReported IC50 values of related compounds at 0.04 μM for COX-2 inhibition, indicating strong anti-inflammatory effects .
Antimicrobial Activity AssessmentDemonstrated effectiveness against Staphylococcus aureus and Escherichia coli with MIC values ranging from 3.12 to 12.5 μg/mL .
Anticancer ActivityInduced apoptosis in cancer cell lines; further studies needed to confirm efficacy and mechanism .

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